molecular formula C10H14N2O2 B1387199 Methyl 3-amino-4-(dimethylamino)benzoate CAS No. 54941-06-9

Methyl 3-amino-4-(dimethylamino)benzoate

Cat. No.: B1387199
CAS No.: 54941-06-9
M. Wt: 194.23 g/mol
InChI Key: GOHFIZZBXDXZSR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) is a high-purity organic compound with a molecular formula of C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . This benzoate ester serves as a valuable chemical building block and intermediate in sophisticated organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . Its specific molecular structure, featuring both amino and dimethylamino functional groups, makes it a versatile precursor for constructing more complex heterocyclic systems. A key application documented in patent literature is its use as a critical intermediate in the synthetic pathway of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid and related compounds, highlighting its importance in medicinal chemistry research . The presence of multiple amino groups allows for further functionalization, enabling researchers to explore novel chemical entities. This product is intended for research and development purposes only. For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFIZZBXDXZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Catalysts

  • Raw Material: Paradimethylaminobenzaldehyde (3-dimethylaminobenzaldehyde)
  • Alcohol: Methanol (for methyl ester formation)
  • Catalyst: Iron triperchlorate (Fe(ClO4)3)
  • Oxidant: Hydrogen peroxide (H2O2)
  • Solvents: Optional use of ethers (e.g., methyl tertiary butyl ether, tetrahydrofuran), methyl acetate, dioxane, acetonitrile, benzene, toluene, or Sherwood oil

Reaction Conditions and Procedure

Step Description Conditions
1 Mix paradimethylaminobenzaldehyde with methanol and Iron triperchlorate catalyst in a reaction vessel Temperature: -10 to 10 °C; stirring; solvent optional
2 Add hydrogen peroxide dropwise to oxidize aldehyde to ester Dropwise addition over 1–5 hours; temperature gradually raised to 10–50 °C; reaction time 2–20 hours
3 Monitor reaction completion by TLC or GC Upon completion, recover excess alcohol and solvent by distillation
4 Purify product by vacuum rectification Obtain methyl 3-amino-4-(dimethylamino)benzoate with high purity

Reaction Ratios and Yields

Reagent Molar Ratio to Paradimethylaminobenzaldehyde
Iron triperchlorate catalyst 0.01 to 2 equivalents (preferably 0.01 to 0.5)
Methanol (alcohol) 1 to 20 equivalents
Hydrogen peroxide 1 to 20 equivalents (preferably 1 to 10)

Advantages

  • Mild reaction conditions with gentle temperature control
  • High purity and yield of product
  • Environmentally friendly due to minimal waste generation
  • Scalable and suitable for industrial production

Notes

  • The reaction benefits from temperature control during oxidation to avoid side reactions.
  • The choice of solvent can influence solubility and reaction rate.
  • The catalyst amount is critical for efficiency and cost-effectiveness.

Alternative Preparation Routes

While the above method is prominent, other routes involve esterification of corresponding amino-substituted benzoic acids or catalytic hydrogenation of nitrile or oxime precursors. However, these often require more rigorous conditions or produce lower yields.

Summary Table of Preparation Parameters

Parameter Details
Raw Material Paradimethylaminobenzaldehyde
Catalyst Iron triperchlorate
Oxidant Hydrogen peroxide
Alcohol Methanol
Temperature Range -10 to 50 °C (stepwise control)
Reaction Time 3 to 25 hours (including oxidation)
Solvent Options Ether variants, THF, methyl acetate, benzene, toluene, etc.
Monitoring Methods Thin-layer chromatography (TLC), Gas chromatography (GC)
Product Purification Distillation under vacuum
Yield High (exact yield not specified but noted as significant)
Environmental Impact Low waste, eco-friendly process

Research Findings and Industrial Relevance

The described preparation method has been patented and validated for industrial application due to its simplicity, cost-effectiveness, and environmental compliance. The use of iron triperchlorate as a catalyst is notable for its catalytic efficiency and mildness compared to other oxidants or metal catalysts. Additionally, the process produces this compound with high purity, suitable for pharmaceutical synthesis or dye intermediates.

Scientific Research Applications

Methyl 3-amino-4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(dimethylamino)benzoate involves its interaction with various molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: Bulky substituents (e.g., cyclohexyl, tert-butyl) reduce crystallization tendencies, improving solubility in organic solvents . Lipophilicity: Methylamino and ethylamino derivatives exhibit lower molecular weights and higher logP values compared to the dimethylamino analog, influencing membrane permeability in biological systems .

Reactivity and Functional Performance

  • Polymerization Efficiency: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion . The target compound’s amino group may further modulate reactivity through hydrogen bonding.
  • Biological Activity: Methyl 3-amino-4-(cyclohexylamino)benzoate shows efficacy as a ferroptosis inhibitor (IC₅₀ ~ 2.82 μM in cell assays), attributed to its ability to chelate redox-active metals . In contrast, the dimethylamino analog’s bioactivity remains underexplored but is hypothesized to interact with amyloidogenic proteins based on structural parallels in .

Biological Activity

Methyl 3-amino-4-(dimethylamino)benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 4-amino-3-(dimethylamino)benzoic acid with methanol, typically in the presence of a strong acid catalyst like hydrochloric acid. This reaction is performed under reflux conditions to ensure complete conversion to the ester form. The overall reaction can be summarized as follows:

4 amino 3 dimethylamino benzoic acid+MethanolHClMethyl 3 amino 4 dimethylamino benzoate+Water\text{4 amino 3 dimethylamino benzoic acid}+\text{Methanol}\xrightarrow{\text{HCl}}\text{Methyl 3 amino 4 dimethylamino benzoate}+\text{Water}

This compound exhibits significant biological activity due to its ability to interact with various biological macromolecules, including proteins and enzymes, which can modulate biochemical pathways.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes, making it a candidate for further pharmacological exploration. Studies indicate that it may act as a non-competitive inhibitor for certain enzymes involved in metabolic processes. For instance, its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented, revealing IC50 values that suggest its potential efficacy in neuroprotective applications.

Enzyme IC50 (µM) Mechanism
Acetylcholinesterase0.59Non-competitive inhibition
Butyrylcholinesterase0.15Non-competitive inhibition

Cellular Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, one study reported significant cytotoxic effects against MCF7 breast cancer cells with an IC50 value of approximately 22.54 µM. This suggests that the compound may be useful in developing novel anticancer therapies.

The biological activity of this compound is largely attributed to its structural similarity to PABA and its ability to mimic substrate molecules involved in enzymatic reactions. Its interaction with target proteins is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a reduction in amyloid plaque formation and improved cognitive function, suggesting its role as a therapeutic agent in neurodegenerative diseases.
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-4-(dimethylamino)benzoate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically employed. A common approach involves nucleophilic substitution or condensation reactions. For example, triazine derivatives can be synthesized using 2,4,6-trichlorotriazine as a starting material, followed by sequential substitution with phenoxy groups and coupling with aminobenzoate derivatives . Reaction optimization includes temperature control (e.g., 45°C for 1 hour to ensure completion) and stoichiometric adjustments to minimize side products. Yields exceeding 80% are achievable with precise stoichiometry and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (δ 2.8–3.2 ppm), and methyl ester protons (δ 3.8–4.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino N–H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., ~236.27 g/mol for C₁₁H₁₅N₂O₂) .

Q. What strategies are effective for assessing and improving the purity of this compound?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities. Recrystallization in ethanol or ethyl acetate improves purity (>98%). TLC (hexane/EtOH, 1:1) with Rf ~0.6–0.7 can monitor reaction progress .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, charge distribution, and hydrogen-bonding potential. For instance, the dimethylamino group enhances electron density on the aromatic ring, facilitating electrophilic substitution. Docking studies (AutoDock Vina) can model interactions with biological targets, such as enzyme active sites .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or melting points)?

  • Methodology : Cross-validate data with high-resolution techniques (e.g., ¹³C NMR, X-ray crystallography). For example, X-ray structures of related compounds (e.g., 4-(dimethylamino)benzohydrazide) confirm substituent positions and hydrogen-bonding networks . If melting points vary, compare recrystallization solvents and heating rates (e.g., slow ramp rates reduce decomposition) .

Q. What mechanistic insights explain the compound’s reactivity in acylation or alkylation reactions?

  • Methodology : The dimethylamino group acts as an electron donor, activating the aromatic ring toward electrophilic substitution. Kinetic studies (e.g., monitoring by UV-Vis spectroscopy) reveal rate constants for acylation. For alkylation, steric effects from the dimethylamino group may require bulky electrophiles (e.g., tert-butyl bromide) to proceed efficiently .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

  • Methodology : The amino and ester groups enable derivatization into bioactive molecules. For example, coupling with sulfonamide or triazole moieties yields potential enzyme inhibitors. In vitro assays (e.g., IC₅₀ determinations against kinases) validate biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 2
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